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Compound of Interest

Compound Name: Methyl 6-bromo-5-fluoronicotinate

Cat. No.: B571937

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for Methyl 6-
bromo-5-fluoronicotinate (CAS No: 1214336-88-5), a halogenated pyridine derivative of
interest in pharmaceutical and organic synthesis. The document compiles known mass
spectrometry and nuclear magnetic resonance data and outlines standardized experimental
protocols for these analytical techniques.

~hemical Ident

Identifier Value

Compound Name Methyl 6-bromo-5-fluoronicotinate

Methyl 6-bromo-5-fluoropyridine-3-carboxylate,

Synonyms -
2-Bromo-3-fluoro-5-(methoxycarbonyl)pyridine

CAS Number 1214336-88-5

Molecular Formula C7HsBrFNO:2

Molecular Weight 234.02 g/mol

Monoisotopic Mass 232.94878 Da

Spectroscopic Data
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Mass Spectrometry (MS)

While experimental mass spectra are not widely published, predicted mass-to-charge ratios
(m/z) for various adducts of Methyl 6-bromo-5-fluoronicotinate provide valuable information
for mass spectrometry analysis. These predictions, available through databases such as
PubChem, are crucial for identifying the compound in mass spectrometric assays.[1]

Adduct Predicted m/z
[M+H]* 233.95606
[M+NaJ* 255.93800
[M-H]- 231.94150
[M+NHa]* 250.98260
[M+K]* 271.91194

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, quantitative *H and 3C NMR spectral data, including chemical shifts (d), coupling
constants (J), and multiplicities, are not readily available in peer-reviewed literature or public
databases. However, commercial suppliers of Methyl 6-bromo-5-fluoronicotinate often
provide a certificate of analysis stating that the *H NMR spectrum conforms to the expected
structure. This indicates that the compound has been verified by NMR, though the specific data
IS not published.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring NMR and MS data for
small organic molecules like Methyl 6-bromo-5-fluoronicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

» Dissolution: Dissolve 5-25 mg of Methyl 6-bromo-5-fluoronicotinate in approximately 0.6-
0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds). The choice of solvent should be
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based on the solubility of the compound and the desired chemical shift window.

 Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), to the solvent for chemical shift referencing (6 = 0.00 ppm).

o Transfer: Transfer the solution to a high-quality 5 mm NMR tube. Ensure the sample is free
of particulate matter by filtering if necessary.

IH NMR Acquisition:
e Spectrometer: A 400 MHz or higher field NMR spectrometer.
e Pulse Sequence: A standard pulse-acquire sequence.

e Acquisition Parameters:

[¢]

Sweep Width: Typically 12-16 ppm.

Data Points: 32K or 64K.

[e]

o

Number of Scans: 8 to 16, depending on sample concentration.

[¢]

Relaxation Delay (d1): 1-5 seconds.

o Temperature: 298 K (25 °C).

13C NMR Acquisition:

e Spectrometer: A 400 MHz or higher field NMR spectrometer.

e Pulse Sequence: A proton-decoupled pulse-acquire sequence.

e Acquisition Parameters:

[e]

Sweep Width: Typically 0-220 ppm.

Data Points: 64K.

o

Number of Scans: 1024 or more, as 13C has a low natural abundance.

[¢]

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b571937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Relaxation Delay (d1): 2 seconds.

Mass Spectrometry (MS)

Sample Preparation:

o Dissolution: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable
solvent such as methanol, acetonitrile, or a mixture with water.

 Infusion: The sample can be introduced into the mass spectrometer via direct infusion using
a syringe pump or through a chromatographic system like HPLC or UPLC for separation
prior to analysis.

Data Acquisition (Electrospray lonization - ESI):

e Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or
Orbitrap instrument.

 lonization Mode: Electrospray lonization (ESI), in either positive or negative ion mode.
e ESI Source Parameters:

o Capillary Voltage: 3-5 kV.

o Nebulizer Gas (N2): Set to an appropriate pressure for stable spray.

o Drying Gas (N2) Flow and Temperature: Optimized to desolvate the ions effectively (e.g.,
8-12 L/min at 200-350 °C).

e Mass Analysis:

o Scan Range: A range appropriate to detect the expected molecular ions and fragments
(e.g., m/z 50-500).

o Data Acquisition: Full scan mode to detect all ions within the mass range. For structural
elucidation, tandem MS (MS/MS) can be performed by selecting the precursor ion of
interest and subjecting it to collision-induced dissociation (CID).
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Visualizations

The following diagrams illustrate the logical workflows for the spectroscopic analysis of a
chemical sample.

General Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of a chemical sample.
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NMR Experimental Workflow
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Caption: A detailed workflow for conducting an NMR experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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